

Discovery and history of N-Hydroxy-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N-Hydroxy-4-methylbenzenesulfonamide</i>
Cat. No.:	B178281

[Get Quote](#)

N-Hydroxy-4-methylbenzenesulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-4-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. While the broader sulfonamide group has a rich history in medicinal chemistry, specific historical details regarding the initial discovery and a comprehensive biological activity profile for **N-Hydroxy-4-methylbenzenesulfonamide** are not extensively documented in publicly available scientific literature. This guide provides a detailed account of the available technical information, focusing on its synthesis, chemical properties, and the limited context of its biological relevance based on related compounds.

Introduction

Sulfonamides are a well-established class of compounds characterized by the $-\text{S}(=\text{O})_2\text{-N}^<$ moiety. They have played a pivotal role in the development of therapeutics, most notably as antimicrobial agents. The introduction of a hydroxyl group on the nitrogen atom of the sulfonamide, as seen in **N-Hydroxy-4-methylbenzenesulfonamide**, can significantly alter the molecule's chemical and biological properties. This document aims to consolidate the existing

technical data on **N-Hydroxy-4-methylbenzenesulfonamide** for researchers and professionals in the field of drug development.

History and Discovery

Despite a thorough review of available scientific literature, specific details regarding the historical discovery of **N-Hydroxy-4-methylbenzenesulfonamide**, including the individual(s) who first synthesized or characterized it and the exact date of its discovery, could not be definitively ascertained. The focus of historical accounts of sulfonamides primarily revolves around the development of antibacterial sulfa drugs.

Physicochemical Properties

A summary of the known physicochemical properties of **N-Hydroxy-4-methylbenzenesulfonamide** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO ₃ S	[1] [2]
Molecular Weight	187.22 g/mol	[2] [3]
CAS Number	1593-60-8	[2] [3]
Melting Point	126-128 °C (decomposes)	[3]

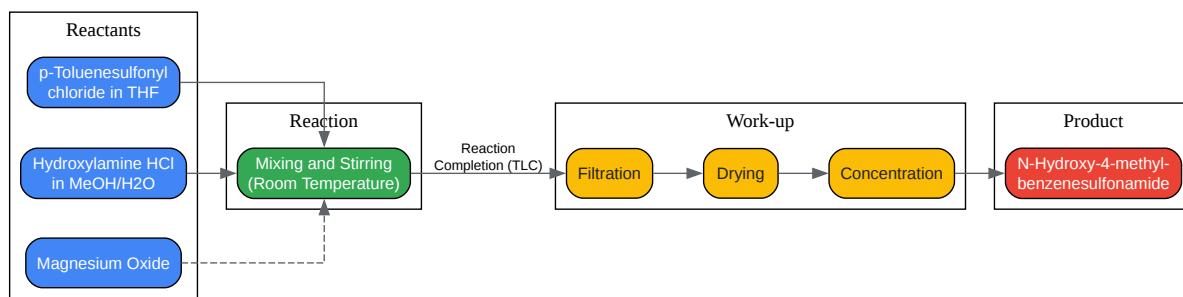
Synthesis

The synthesis of **N-Hydroxy-4-methylbenzenesulfonamide** is well-documented and can be achieved through the reaction of p-toluenesulfonyl chloride with hydroxylamine hydrochloride. [\[3\]](#)

Experimental Protocol: Synthesis of N-Hydroxy-4-methylbenzenesulfonamide

Materials:

- p-Toluenesulfonyl chloride


- Hydroxylamine hydrochloride
- Magnesium oxide
- Methanol
- Water
- Tetrahydrofuran (THF)
- Anhydrous magnesium sulfate
- Diatomaceous earth

Procedure:

- Dissolve 7.2 g (86 mmol) of hydroxylamine hydrochloride in a mixture of 30 mL of methanol and 20 mL of water.[3]
- To this solution, add 5.1 g (129 mmol) of magnesium oxide and stir the resulting mixture for 10 minutes.[3]
- In a separate flask, dissolve 8.0 g (43 mmol) of p-toluenesulfonyl chloride in 300 mL of tetrahydrofuran.[3]
- Add the solution of p-toluenesulfonyl chloride to the hydroxylamine hydrochloride mixture.[3]
- Stir the reaction mixture vigorously at room temperature.[3]
- Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]
- Once the starting material is consumed, filter the reaction mixture through diatomaceous earth.[3]
- Dry the filtrate over anhydrous magnesium sulfate.[3]
- Concentrate the dried filtrate under reduced pressure to yield the product.[3]

This procedure typically affords **N-Hydroxy-4-methylbenzenesulfonamide** as a white solid with a yield of approximately 87.5%.^[3]

Synthesis Workflow

[Click to download full resolution via product page](#)

Synthesis workflow for **N-Hydroxy-4-methylbenzenesulfonamide**.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific biological activity data for **N-Hydroxy-4-methylbenzenesulfonamide** in the public domain. Studies on related sulfonamide derivatives have shown a wide range of biological activities, including enzyme inhibition. For instance, derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have been investigated as inhibitors of enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase.^[4] However, without direct experimental data on **N-Hydroxy-4-methylbenzenesulfonamide**, it is not possible to construct any accurate signaling pathway diagrams or provide quantitative bioactivity data as requested.

The broader class of sulfonamides is known to interact with various biological targets. For example, some sulfonamides are known inhibitors of carbonic anhydrases.^[5] It is plausible that

N-Hydroxy-4-methylbenzenesulfonamide could exhibit some biological activity, but this remains to be experimentally determined.

Conclusion

N-Hydroxy-4-methylbenzenesulfonamide is a readily synthesizable compound with defined physicochemical properties. However, a comprehensive understanding of its history and biological role is currently lacking in publicly accessible scientific literature. This presents an opportunity for future research to explore the potential biological activities of this compound, which could uncover novel therapeutic applications. The detailed synthesis protocol provided herein offers a solid foundation for producing the compound for such investigatory studies. Further research is warranted to elucidate its mechanism of action and potential interactions with biological signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Hydroxy-4-methylbenzenesulfonamide | C7H9NO3S | CID 10081163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Hydroxy-4-methylbenzenesulfonamide | 1593-60-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Discovery and history of N-Hydroxy-4-methylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178281#discovery-and-history-of-n-hydroxy-4-methylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com